

(1R)-AZD-1480 for Glioblastoma Preclinical Research: A Technical Guide

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Compound of Interest

Compound Name: (1R)-AZD-1480

Cat. No.: B1684625

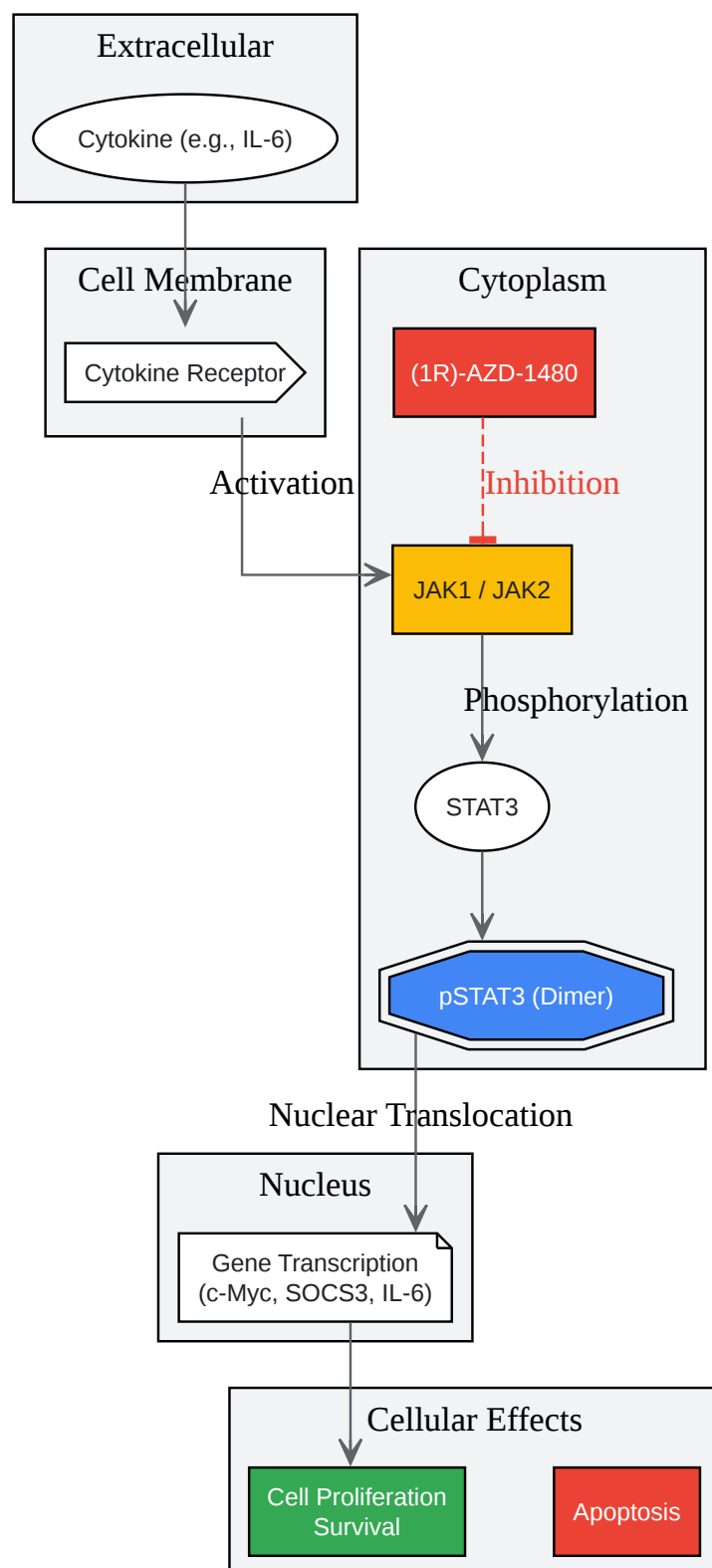
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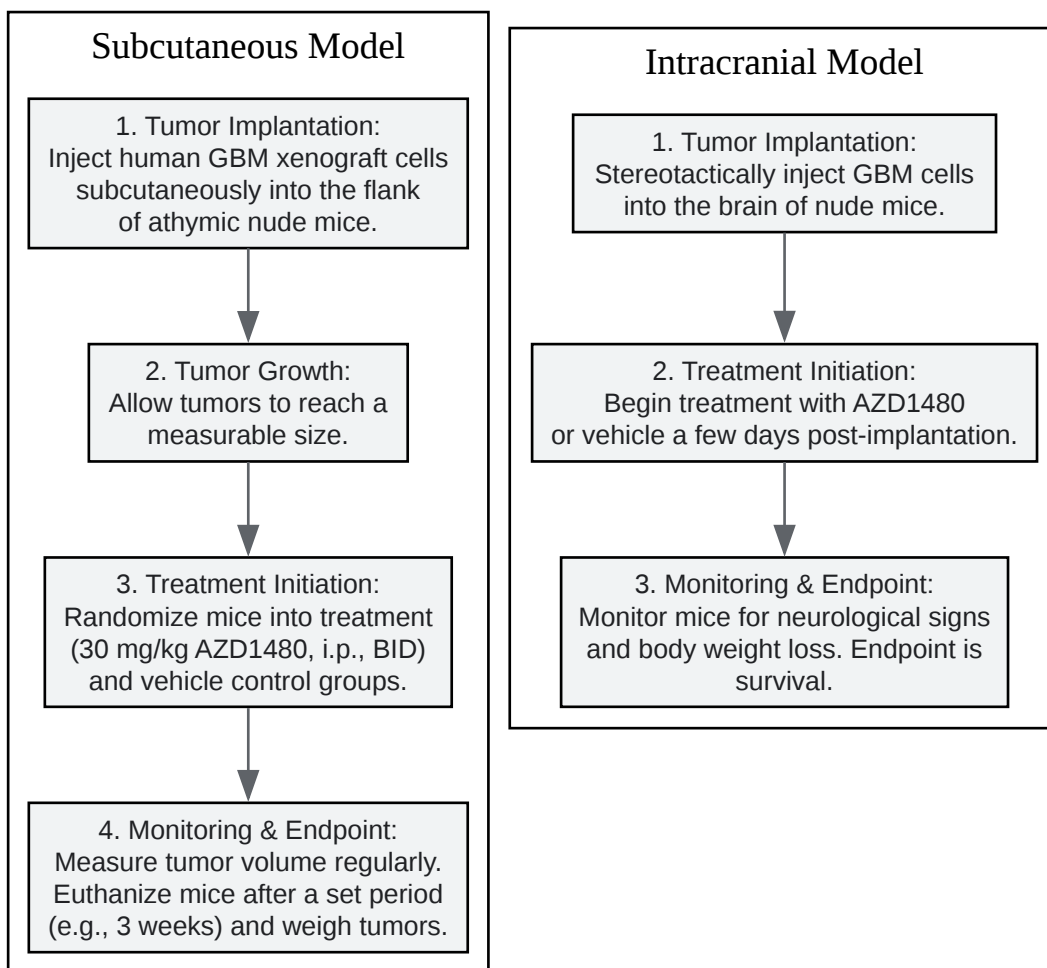
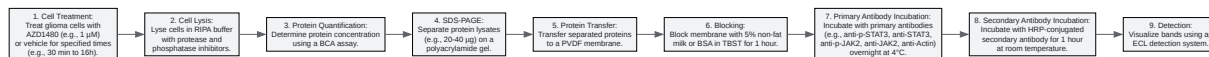
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on **(1R)-AZD-1480**, a potent inhibitor of Janus Kinase (JAK) 1 and 2, for the treatment of glioblastoma (GBM). The aberrant activation of the JAK/Signal Transducer and Activator of Transcription (STAT) signaling pathway is a significant contributor to GBM progression, making it a critical therapeutic target.^{[1][2][3][4]} This document summarizes the mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols to support further research and development in this area.

Mechanism of Action: Targeting the JAK/STAT Pathway

(1R)-AZD-1480 exerts its anti-tumor effects in glioblastoma by targeting the JAK1 and JAK2 kinases.^{[1][2]} In many GBM tumors, this pathway is constitutively active, leading to the phosphorylation and activation of STAT3.^{[1][2][5]} Activated STAT3 then translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, angiogenesis, and immune evasion.^{[1][6]} **(1R)-AZD-1480** effectively blocks the phosphorylation of JAK1, JAK2, and STAT3, thereby inhibiting downstream signaling and reducing the expression of target genes such as c-Myc, SOCS3, and IL-6.^[1] This inhibition leads to decreased cell proliferation and the induction of apoptosis in glioma cells.^{[1][2][7]}





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